2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid physical and chemical properties
2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid physical and chemical properties
An In-depth Technical Guide to 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established principles of fluorine chemistry to offer field-proven insights. We will explore the compound's structural significance, anticipated analytical profile, plausible synthetic strategies, and its potential applications as a specialized building block in modern pharmaceutical research.
Introduction and Strategic Significance
2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid is a non-proteinogenic α-amino acid characterized by two key structural features: an α-trifluoromethyl (CF₃) group and a methoxy-terminated aliphatic side chain. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, employed to fine-tune physicochemical properties and enhance pharmacokinetic profiles.[1][] The trifluoromethyl group, in particular, is highly valued for its ability to increase metabolic stability, modulate lipophilicity, and alter electronic properties, often leading to improved binding affinity and bioavailability of drug candidates.[3][4]
This molecule represents a unique conjunction of these principles. The α-CF₃ group imparts significant steric and electronic perturbations directly at the stereogenic center, influencing peptide conformation and protecting against enzymatic degradation. Concurrently, the 5-methoxy moiety provides a flexible, polar terminus capable of engaging in hydrogen bonding interactions within a receptor's binding pocket. This guide serves to consolidate the known and predicted properties of this compound, providing a foundational resource for its application in research and development.
Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary and discussion of the core physicochemical characteristics of 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid.
Caption: Plausible retrosynthetic analysis for the target compound.
Proposed Synthetic Workflow: Nucleophilic Trifluoromethylation
A robust and common approach involves the nucleophilic trifluoromethylation of an α-imino ester intermediate. [5] Step-by-Step Methodology:
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Synthesis of α-Keto Ester: The precursor, ethyl 2-oxo-5-methoxypentanoate, can be synthesized from commercially available starting materials such as 3-methoxypropionyl chloride and an appropriate malonic ester derivative.
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Formation of α-Imino Ester: The α-keto ester is condensed with an ammonia source (e.g., ammonium chloride) under dehydrating conditions to form the corresponding ethyl 2-imino-5-methoxypentanoate. Causality: This step creates the electrophilic C=N bond necessary for the key trifluoromethylation reaction.
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Nucleophilic Trifluoromethylation: The α-imino ester is treated with a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a suitable initiator (e.g., a fluoride source like TBAF). Causality: The TMSCF₃ reagent generates a "CF₃⁻" equivalent that attacks the imine carbon, simultaneously creating the C-CF₃ bond and the α-amino center.
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Hydrolysis: The resulting trifluoromethylated amino ester is subjected to acidic or basic hydrolysis to cleave the ester and yield the final product, 2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid.
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Purification: The final compound is purified using standard techniques such as ion-exchange chromatography or crystallization.
This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques (TLC, NMR, MS) to confirm the formation of the desired intermediates and final product.
Chemical Reactivity
The compound exhibits the characteristic reactivity of an amino acid. The amino group can be acylated, for instance, with Fmoc-OSu to prepare the protected derivative for solid-phase peptide synthesis. [6][7]The carboxylic acid can undergo esterification or be activated for amide bond formation. The α-CF₃ group is generally stable but will influence the reactivity of the adjacent functional groups as previously discussed.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool for medicinal chemists. Its utility stems from the predictable and beneficial effects of the α-trifluoromethyl group.
Caption: Logical workflow for the application of the title compound in drug design.
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Peptidomimetic Design: Its primary application is as a building block for creating novel peptides. The α-CF₃ group forces unique backbone dihedral angles and provides a powerful shield against enzymatic cleavage by peptidases, thereby increasing the biological half-life of the resulting peptide. [3][5]* Enzyme Inhibitors: As a structural analog of natural amino acids like norvaline or methionine, it can be incorporated into substrates to act as a mechanism-based inhibitor or a competitive inhibitor of various enzymes, such as proteases.
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¹⁹F NMR Probes: When incorporated into a larger peptide or protein, the CF₃ group serves as a highly sensitive reporter for ¹⁹F NMR studies. [8]This allows for detailed investigation of protein folding, dynamics, and ligand binding without isotopic labeling.
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Modulation of Physicochemical Properties: The introduction of this residue can systematically alter the lipophilicity and polarity of a lead compound, allowing for the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. []
Safety and Handling
This compound is intended for laboratory research use only. As with all chemical reagents, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.
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